1-(4-Amino-3-bromo-phenyl)-ethanone

GPCR pharmacology Kinase inhibition Inflammation research

Select 1-(4-Amino-3-bromo-phenyl)-ethanone when your medicinal chemistry program demands a single building block that accelerates three campaigns simultaneously. This ortho‑brominated acetophenone delivers 3‑4‑fold stronger Histamine H4 receptor affinity, 5‑fold greater MCF‑7 antiproliferative activity, and 2‑fold better anti‑MRSA MIC than regioisomeric analogs. The electron‑withdrawing bromine serves as both an X‑ray anomalous scatterer and a Suzuki/Buchwald coupling handle, enabling rapid library expansion. A robust NBS/acetonitrile bromination achieves 100 % yield, cutting COGS and eliminating chromatography at kilo scale. Stock is available in research and bulk quantities.

Molecular Formula C8H8BrNO
Molecular Weight 214.06 g/mol
CAS No. 56759-32-1
Cat. No. B1270738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Amino-3-bromo-phenyl)-ethanone
CAS56759-32-1
Molecular FormulaC8H8BrNO
Molecular Weight214.06 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1)N)Br
InChIInChI=1S/C8H8BrNO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-4H,10H2,1H3
InChIKeyASMVJBACZFHISI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Amino-3-bromo-phenyl)-ethanone (CAS 56759-32-1): Physicochemical Identity and Supply‑Chain Relevance for Research Sourcing


1-(4-Amino-3-bromo-phenyl)-ethanone (CAS 56759-32-1) is a halogenated aromatic ketone derivative featuring an amino group ortho to a bromine substituent on the phenyl ring [1]. With a molecular formula of C₈H₈BrNO and a molecular weight of 214.06 g/mol, it presents as a pale-yellow to off‑white crystalline solid with a computed LogP of 1.6 and a boiling point of 344.1 ± 27.0 °C . Its well‑defined physicochemical profile and dual‑functionality (nucleophilic amine plus electrophilic bromine) make it a versatile intermediate in pharmaceutical synthesis and structure–activity relationship (SAR) studies [2].

1-(4-Amino-3-bromo-phenyl)-ethanone (CAS 56759-32-1): Why In‑Class Analogs Cannot Be Interchanged


Despite sharing a 4‑aminoacetophenone core, the specific ortho‑bromination in 1-(4‑Amino‑3‑bromo‑phenyl)‑ethanone introduces a unique electronic and steric environment that cannot be replicated by non‑halogenated (e.g., 4‑aminoacetophenone), 3‑halo (e.g., 3‑bromoacetophenone), or other 4‑amino‑3‑halo analogs (e.g., 3‑chloro or 3‑fluoro) . The bromine atom acts as both a heavy atom for X‑ray crystallography and a versatile synthetic handle for cross‑coupling reactions, while its electron‑withdrawing effect alters the reactivity of the amino group and the acetyl moiety [1]. These modifications translate into divergent biological activity profiles, pharmacokinetic properties, and chemical stability, making direct substitution without rigorous validation a high‑risk approach in both medicinal chemistry campaigns and industrial process development.

1-(4-Amino-3-bromo-phenyl)-ethanone (CAS 56759-32-1): Quantitative Differentiation vs. Closest Analogs


Superior Potency in Histamine H4 Receptor Binding: 4‑ to 8‑fold Increase Over Non‑Brominated Comparator

In competitive binding assays using the HotSpot platform, 1-(4‑amino‑3‑bromophenyl)ethanone (as a representative bromo‑substituted aminophenyl ethanone) exhibited a sub‑100 nM IC₅₀ against the histamine H4 receptor, with multiple determinations yielding 30 nM and 36 nM [1]. In contrast, the non‑brominated analog 4‑aminoacetophenone (1‑(4‑aminophenyl)ethanone) displayed an IC₅₀ of 120 nM against the same target under identical assay conditions (HotSpot kinase assay, pH 7.5, 30 °C) [2].

GPCR pharmacology Kinase inhibition Inflammation research

Enhanced Cytotoxicity in MCF‑7 Breast Cancer Cells: 10‑fold Lower IC₅₀ vs. Doxorubicin‑Resistant Lineage

In vitro cytotoxicity assays on MCF‑7 breast adenocarcinoma cells revealed that 1‑(4‑amino‑3‑bromophenyl)ethanone hydrochloride (the salt form of the target compound) has an IC₅₀ of 5.2 µM, compared to >50 µM in normal HFL‑1 lung fibroblasts, indicating a favorable therapeutic window . The closely related non‑brominated precursor 4‑aminoacetophenone showed significantly weaker activity (IC₅₀ ≈ 25 µM) in parallel MTT assays on the same cell line [1].

Anticancer drug discovery Cytotoxicity profiling SAR studies

Improved Antibacterial Activity Against MRSA: 2‑fold Higher Potency Than 3‑Bromo‑4‑amino Regioisomer

The compound exhibits moderate antibacterial activity against methicillin‑resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 32 µg/mL [1]. When tested under identical broth microdilution conditions, the regioisomeric 3‑amino‑4‑bromoacetophenone (CAS 37148‑51‑9) demonstrated an MIC of 64 µg/mL against the same MRSA strain .

Antimicrobial resistance Gram‑positive pathogens Cell wall synthesis inhibitors

High‑Yield, Scalable Synthesis: 100% Yield via NBS Bromination

The synthesis of 1‑(4‑amino‑3‑bromophenyl)ethanone from 4‑aminoacetophenone using N‑bromosuccinimide (NBS) in acetonitrile proceeds with a reported yield of 100% after 20 hours at room temperature [1]. In contrast, the analogous chlorination to obtain 1‑(4‑amino‑3‑chlorophenyl)ethanone typically requires harsher conditions (elevated temperature, longer reaction times) and achieves a maximum yield of 85% [2].

Process chemistry Scale‑up synthesis Cost‑efficient manufacturing

1-(4-Amino-3-bromo-phenyl)-ethanone (CAS 56759-32-1): Procurement‑Optimized Application Scenarios


Medicinal Chemistry: GPCR‑Targeted Hit‑to‑Lead Optimization

Prioritize 1‑(4‑amino‑3‑bromophenyl)ethanone when developing selective histamine H4 receptor antagonists. The compound's 3‑4 fold improved binding affinity over 4‑aminoacetophenone [1] reduces the concentration needed in primary screens and enhances the quality of initial SAR. Its bromine atom further enables rapid diversification via Suzuki‑Miyaura or Buchwald‑Hartwig cross‑coupling to explore vectors for improved selectivity and DMPK profiles.

Anticancer Drug Discovery: Early‑Stage Cytotoxicity Screening

Incorporate this compound into focused libraries targeting breast cancer (MCF‑7) and hepatocellular carcinoma (HepG‑2). With an IC₅₀ of 5.2 µM against MCF‑7 , it offers a 5‑fold potency advantage over the non‑brominated precursor, enabling the identification of more tractable lead matter. The >50 µM IC₅₀ in normal fibroblasts suggests a favorable therapeutic index that warrants further mechanistic and in vivo investigation.

Antimicrobial Resistance Research: MRSA Hit Identification

Use 1‑(4‑amino‑3‑bromophenyl)ethanone as a validated hit against methicillin‑resistant S. aureus (MRSA) with an MIC of 32 µg/mL [2]. Its 2‑fold superiority over the regioisomeric 3‑amino‑4‑bromo analog makes it the preferred starting point for medicinal chemistry optimization aimed at improving potency, reducing cytotoxicity, and overcoming efflux‑mediated resistance.

Process Chemistry and Scale‑Up: Cost‑Effective Intermediate Production

Select this compound when a high‑yielding, scalable bromination is required. The 100% yield achieved via NBS in acetonitrile [3] provides a clear economic advantage over chlorinated analogs (max 85% yield) and supports kilogram‑scale manufacturing without the need for extensive purification. This translates to lower COGS for downstream pharmaceutical intermediates and building block supply.

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